molecular formula C23H25BrN2O2 B14951477 6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

Cat. No.: B14951477
M. Wt: 441.4 g/mol
InChI Key: HESUUBCOQIXFMM-UHFFFAOYSA-N
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Description

6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Substitution: Attachment of the tert-butylphenyl group to the quinoline ring.

    Amidation: Formation of the carboxamide group by reacting with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various quinoline derivatives.

Scientific Research Applications

6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Biological Research: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Chemistry: Use as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Other compounds in the quinoline family, such as chloroquine or quinine.

    Bromo-substituted Compounds: Compounds with similar bromine substitutions on aromatic rings.

Uniqueness

The uniqueness of 6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide lies in its specific substitution pattern and functional groups, which may confer unique biological or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C23H25BrN2O2

Molecular Weight

441.4 g/mol

IUPAC Name

6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H25BrN2O2/c1-23(2,3)16-7-5-15(6-8-16)21-14-19(22(27)25-11-12-28-4)18-13-17(24)9-10-20(18)26-21/h5-10,13-14H,11-12H2,1-4H3,(H,25,27)

InChI Key

HESUUBCOQIXFMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCOC

Origin of Product

United States

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